4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 303090-93-9
VCID: VC4446077
InChI: InChI=1S/C21H23ClO3S/c1-21(2,3)16-8-6-15(7-9-16)18(23)12-19(20(24)25)26-13-14-4-10-17(22)11-5-14/h4-11,19H,12-13H2,1-3H3,(H,24,25)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl
Molecular Formula: C21H23ClO3S
Molecular Weight: 390.92

4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid

CAS No.: 303090-93-9

Cat. No.: VC4446077

Molecular Formula: C21H23ClO3S

Molecular Weight: 390.92

* For research use only. Not for human or veterinary use.

4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid - 303090-93-9

Specification

CAS No. 303090-93-9
Molecular Formula C21H23ClO3S
Molecular Weight 390.92
IUPAC Name 4-(4-tert-butylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid
Standard InChI InChI=1S/C21H23ClO3S/c1-21(2,3)16-8-6-15(7-9-16)18(23)12-19(20(24)25)26-13-14-4-10-17(22)11-5-14/h4-11,19H,12-13H2,1-3H3,(H,24,25)
Standard InChI Key QGPCQMNQXSYVEI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central 4-oxobutanoic acid backbone substituted at the 2-position with a (4-chlorobenzyl)sulfanyl group and at the 4-position with a 4-tert-butylphenyl moiety. Its systematic IUPAC name, 4-(4-tert-butylphenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid, reflects this arrangement. The molecular formula is C21H23ClO3S, with a molecular weight of 390.92 g/mol .

Key Structural Features:

  • 4-Oxobutanoic acid: Provides a carboxylic acid functional group for potential hydrogen bonding or salt formation.

  • 4-tert-Butylphenyl group: Enhances lipophilicity and steric bulk, influencing membrane permeability.

  • (4-Chlorobenzyl)sulfanyl moiety: Introduces electrophilic character and potential for thiol-mediated interactions .

Spectroscopic Identification

While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, computational predictions suggest distinctive signals:

  • ¹H NMR: Expected resonances for tert-butyl protons (~1.3 ppm), aromatic protons (~7.2–7.8 ppm), and the sulfanyl-linked CH2 group (~3.8 ppm).

  • IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if unoxidized) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous structures. A proposed route includes:

  • Friedel-Crafts Acylation: Introduction of the tert-butylphenyl group to a butanoic acid derivative.

  • Sulfanyl Group Incorporation: Nucleophilic substitution or thiol-ene reaction to attach the (4-chlorobenzyl)sulfanyl moiety.

  • Oxidation and Purification: Final oxidation to the 4-oxo derivative, followed by chromatography or crystallization .

Table 1: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate
1Friedel-Crafts AcylationAlCl₃, 4-tert-butylbenzoyl chloride4-(4-tert-butylphenyl)butanoyl chloride
2Thiol Substitution4-Chlorobenzyl mercaptan, Base2-[(4-chlorobenzyl)sulfanyl] intermediate
3OxidationKMnO₄, Acidic conditions4-Oxobutanoic acid derivative

Yield Optimization

Maximizing yield requires precise control of stoichiometry, temperature, and catalyst selection. Side reactions, such as over-oxidation or disulfide formation, must be mitigated through inert atmospheres and low-temperature conditions.

Physical and Chemical Properties

Physicochemical Parameters

Predicted properties from computational models include:

Table 2: Predicted Physical Properties

PropertyValue
Boiling Point554.1 ± 50.0 °C
Density1.192 ± 0.06 g/cm³
LogP (Partition Coefficient)3.69 (estimated)
pKa2.14 ± 0.23 (carboxylic acid)

Reactivity and Stability

  • Acid Sensitivity: The tert-butyl group may undergo acid-catalyzed cleavage under strongly acidic conditions.

  • Oxidation Potential: The sulfanyl (-S-) group is prone to oxidation, forming sulfoxides or sulfones unless stabilized .

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